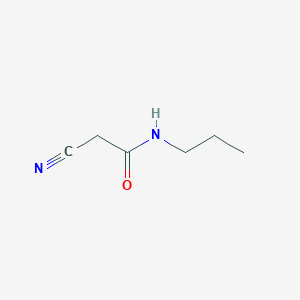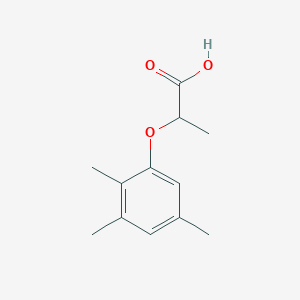
2-Methoxybenzyl isocyanate
概要
説明
2-Methoxybenzyl isocyanate (2-MBI) is a synthetic organic compound used in a variety of laboratory and industrial applications. It is a versatile reagent and has been used in a variety of chemical reactions, including synthesis, catalysis, and bioconjugation. 2-MBI is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. In recent years, 2-MBI has gained attention as a potential therapeutic agent due to its ability to modulate biological processes and its low toxicity.
科学的研究の応用
Receptor Interaction and Pharmacological Properties
A study by Rickli et al. (2015) examined N-2-methoxybenzyl-phenethylamines (NBOMe drugs), which are psychoactive substances with ill-defined pharmacological properties. They investigated the receptor binding profiles of NBOMe drugs compared to 2,5-dimethoxy-phenethylamine analogs and LSD. The findings highlighted that NBOMe drugs interact potently with serotonergic receptors and possess strong hallucinogenic effects, akin to LSD, but potentially with more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).
Synthesis and Scalability in Drug Development
Marsini et al. (2017) described the development of a scalable synthesis for a CCR1 antagonist using continuous flow technology. Their process included the synthesis of a p-methoxybenzyl (PMB) carbamate, illustrating an efficient, green process. This study underscores the utility of 2-methoxybenzyl isocyanate derivatives in the large-scale synthesis of pharmaceuticals (Marsini et al., 2017).
Enzymatic Resolution Applications
Xanthakis et al. (2006) conducted a comparative study in enzymatic resolution of isomers using 2-(4-methoxybenzyl)cyclohexyl acetates. The study utilized various lipases and ionic liquids to find optimal conditions for producing high-purity stereoisomers. This research demonstrates the application of 2-methoxybenzyl derivatives in stereochemical studies and enzymatic processes (Xanthakis et al., 2006).
Metabolic Profiling
Temporal et al. (2017) aimed to identify the major Phase I metabolites of selected NBOMe compounds, including those with 2-methoxybenzyl groups. The study utilized human liver microsomes and authentic human samples to generate a predicted metabolic pathway. This work is pivotal in understanding the metabolism of substances containing 2-methoxybenzyl groups (Temporal et al., 2017).
Safety and Hazards
2-Methoxybenzyl isocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid ingestion and inhalation, and to wear personal protective equipment .
将来の方向性
While the future directions for 2-Methoxybenzyl isocyanate are not explicitly mentioned in the search results, its chemically stable urea linkage makes it suitable for protection/deprotection of amino groups . This stability under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . Therefore, the chemoselective nature of this compound enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
作用機序
Target of Action
The primary targets of 2-Methoxybenzyl isocyanate are protein cysteine residues . The compound exhibits high chemical reactivity, especially with sulfur-centered nucleophiles .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic attack . This interaction results in changes at the benzylic position, which can be either SN1 or SN2 . The compound’s reactivity with sulfur-centered nucleophiles, such as protein cysteine residues, is a key aspect of its mode of action .
Biochemical Pathways
The compound affects several biochemical pathways. It induces cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibits proinflammatory responses through the NFκB pathway, and affects heat shock proteins . It also induces cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s stability under acidic, alkaline, and aqueous conditions suggests it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are comprehensive and long-lasting . The compound’s effects on transcription factors lead to changes in the expression of networks of genes . This results in efficient protection against various types of carcinogens in numerous animal models of experimental carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability under various conditions suggests it may be influenced by the pH of its environment . .
生化学分析
Biochemical Properties
2-Methoxybenzyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins and enzymes. One notable interaction is with integrin alpha 2 beta 1, where this compound acts as an inhibitor . This interaction involves the formation of a stable urea linkage, which can inhibit the function of the integrin, affecting cell adhesion and signaling pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes and proteins involved in these pathways. For example, the inhibition of integrin alpha 2 beta 1 by this compound can lead to altered cell adhesion and migration, impacting processes such as wound healing and cancer metastasis . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the binding of this compound to integrin alpha 2 beta 1 results in the formation of a stable urea linkage, inhibiting the integrin’s function . This inhibition can disrupt cell signaling pathways and affect various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is moisture-sensitive and should be stored at low temperatures to maintain its stability . Over time, this compound can degrade, leading to reduced efficacy in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and proteins without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical inhibition without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications can direct this compound to these compartments, affecting its activity and function within the cell.
特性
IUPAC Name |
1-(isocyanatomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-5-3-2-4-8(9)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFYMTVYBPJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404305 | |
| Record name | 2-Methoxybenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93489-08-8 | |
| Record name | 2-Methoxybenzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)






